Spectroscopic Profile of 2-Chloro-4-(methylsulfonyl)aniline: A Technical Guide
Spectroscopic Profile of 2-Chloro-4-(methylsulfonyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4-(methylsulfonyl)aniline (CAS No: 13244-35-4), a compound of interest in organic synthesis and pharmaceutical development. This document compiles available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its unambiguous identification and characterization. Detailed experimental protocols and logical workflows for spectral analysis are also presented.
Chemical Structure and Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO₂S | [1] |
| Molecular Weight | 205.66 g/mol | [1] |
| Appearance | Pale purple to gray-brown crystalline powder | [1] |
| Melting Point | 191-198 °C | [1] |
| Boiling Point | 400.1±45.0 °C (Predicted) | [1] |
| CAS Number | 13244-35-4 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8 | d | 1H | Ar-H (H-3) |
| ~7.6 | dd | 1H | Ar-H (H-5) |
| ~6.8 | d | 1H | Ar-H (H-6) |
| ~4.5 | br s | 2H | -NH₂ |
| ~3.1 | s | 3H | -SO₂CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-1 (C-NH₂) |
| ~120 | C-2 (C-Cl) |
| ~118 | C-3 |
| ~135 | C-4 (C-SO₂) |
| ~128 | C-5 |
| ~130 | C-6 |
| ~45 | -SO₂CH₃ |
Infrared (IR) Spectroscopy
The following table outlines the expected characteristic infrared absorption bands for 2-Chloro-4-(methylsulfonyl)aniline based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Medium-Strong | N-H bend (scissoring) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1350-1300 | Strong | Asymmetric SO₂ stretch |
| 1160-1120 | Strong | Symmetric SO₂ stretch |
| 850-750 | Strong | C-H out-of-plane bend |
| 750-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
An experimental electron ionization (EI) mass spectrum for 2-Chloro-4-(methylsulfonyl)aniline is available from the NIST WebBook.[2] The spectrum displays a clear molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 205/207 | 100/33 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 126 | ~60 | [M - SO₂CH₃]⁺ |
| 90 | ~30 | [M - SO₂CH₃ - Cl]⁺ |
| 79 | ~15 | [SO₂CH₃]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectral data presented above.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-Chloro-4-(methylsulfonyl)aniline is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference standard (δ = 0.00 ppm).
Instrumentation and Data Acquisition: High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
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¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
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¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single peaks for each unique carbon atom. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Data Processing: The raw free induction decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
IR Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of 2-Chloro-4-(methylsulfonyl)aniline (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty sample chamber is recorded first. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
Data Processing: The final transmittance or absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: An electron multiplier or other suitable detector measures the abundance of each ion, generating the mass spectrum.
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for spectroscopic analysis and data interpretation.
Caption: General workflow for the spectroscopic analysis of 2-Chloro-4-(methylsulfonyl)aniline.
